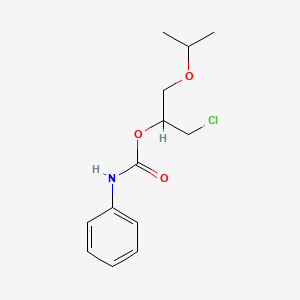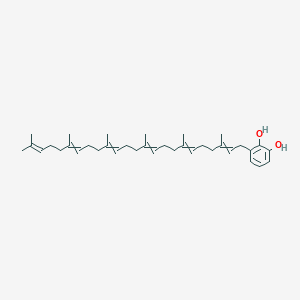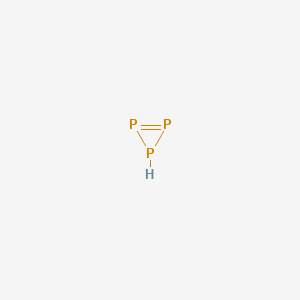
1H-Triphosphirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Triphosphirene is an inorganic compound with the chemical formula HP₃. It was first discovered in 2022 and exists in two isomeric forms: a cyclic structure and a chain structure. Both isomers are highly unstable and can only exist in the gas phase for about 10 microseconds .
Métodos De Preparación
1H-Triphosphirene is synthesized in low-temperature matrices. The preparation involves co-depositing phosphine (PH₃) and dinitrogen (N₂) gases onto a silver wafer at extremely low temperatures (around 5 K). The ice mixtures of PH₃ and N₂ are then processed by 5 keV electrons to produce the compound . The cyclic isomer (c-HP₃) is thermodynamically preferred over the acyclic structure (HP₃) .
Análisis De Reacciones Químicas
1H-Triphosphirene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: this compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents like hydrogen.
Aplicaciones Científicas De Investigación
1H-Triphosphirene has several scientific research applications:
Chemistry: It serves as a model compound for studying the electronic structure and chemical bonding of cyclic molecules.
Biology: Its unique properties make it a subject of interest in biochemical research.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1H-Triphosphirene involves its interaction with molecular targets and pathways. The compound exerts its effects through its highly strained cyclic structure, which makes it highly reactive. The molecular targets and pathways involved are still under investigation, but it is known to interact with various chemical species in its environment .
Comparación Con Compuestos Similares
1H-Triphosphirene is similar to other cyclic phosphorus compounds such as:
1H-Triazirine (c-HN₃): Both compounds have a cyclic structure and are highly strained.
Hydrazoic Acid (HN₃): Similar in terms of electronic structure and chemical bonding.
Tetrahedral Tetranitrogen (N₄): Another highly strained molecule with similar reactivity.
This compound is unique due to its lower ring strain energy compared to other cyclic phosphorus compounds, making it a valuable compound for studying the properties of strained cyclic molecules .
Propiedades
Número CAS |
13090-33-0 |
|---|---|
Fórmula molecular |
HP3 |
Peso molecular |
93.9293 g/mol |
Nombre IUPAC |
1H-triphosphirene |
InChI |
InChI=1S/HP3/c1-2-3-1/h1H |
Clave InChI |
AHGMKOWURFNRTO-UHFFFAOYSA-N |
SMILES canónico |
P1P=P1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


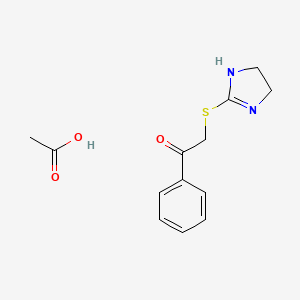
![Hexahydro-2H-3,6-methanocyclopenta[b]furan-2-one](/img/structure/B14731142.png)
![2,17-Dimethyl-5,16-diazatetracyclo[9.8.0.02,8.012,17]nonadec-7-ene-6,15-dione](/img/structure/B14731145.png)
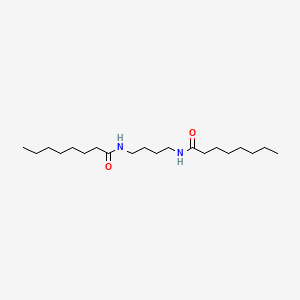
![N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-aniline](/img/structure/B14731151.png)
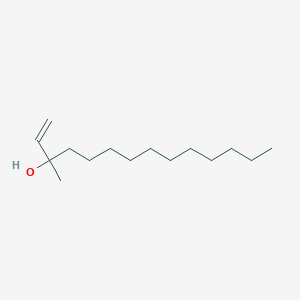
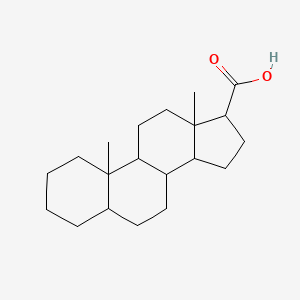

![1-Oxaspiro[4.4]non-3-en-2-one](/img/structure/B14731163.png)
![3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol](/img/structure/B14731178.png)
![2-Butyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14731181.png)
![2-(6,6-Dimethyl-4-bicyclo[3.1.1]hept-3-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B14731188.png)
